1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one
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Overview
Description
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one is a chemical compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . This compound is characterized by its unique structure, which includes an oxolane ring and an aminomethyl group attached to a prop-2-en-1-one moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as oxolane derivatives and aminomethyl precursors.
Reaction Conditions: The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include large-scale batch reactions with optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the oxolane ring can interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s observed biological effects .
Comparison with Similar Compounds
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one can be compared with similar compounds such as:
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one: This compound has a similar structure but contains a prop-2-yn-1-one moiety instead of a prop-2-en-1-one moiety.
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one: This compound features a trimethylsilyl group, which imparts unique chemical properties and reactivity.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-[5-(aminomethyl)oxolan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h2,6,8H,1,3-5,9H2 |
InChI Key |
VYINAPCCKSDZFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CCC(O1)CN |
Origin of Product |
United States |
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